molecular formula C9H12N4O3S B2991524 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide CAS No. 730950-09-1

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Cat. No. B2991524
CAS RN: 730950-09-1
M. Wt: 256.28
InChI Key: BOWZYKHFBLUNRQ-UHFFFAOYSA-N
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Description

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the CAS Number: 730950-09-1 . It has a molecular weight of 256.29 and its IUPAC name is 2-hydrazino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide .


Molecular Structure Analysis

The InChI code for 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is 1S/C9H12N4O3S/c1-13(2)17(14,15)6-3-4-8-7(5-6)11-9(12-10)16-8/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide”, but the information available does not specifically address unique applications for this compound. The search results include related compounds and their uses in various fields, such as synthesis of new ligands and their biological activities , but they do not provide the detailed analysis you requested for the exact compound.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-13(2)17(14,15)6-3-4-8-7(5-6)11-9(12-10)16-8/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWZYKHFBLUNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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